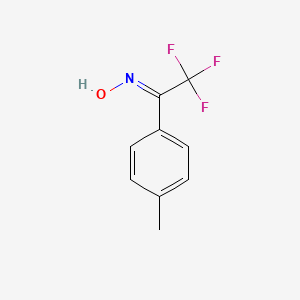

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime

Übersicht

Beschreibung

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime, also known as this compound, is a useful research compound. Its molecular formula is C₉H₈F₃NO and its molecular weight is 203.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2,2-Trifluoro-1-P-tolyl-ethanoneoxime is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C10H10F3N1O

Molecular Weight: 221.19 g/mol

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3N1O |

| Molecular Weight | 221.19 g/mol |

| Boiling Point | 150 °C |

| Melting Point | 60 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to penetrate biological membranes effectively.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by Shakhatreh et al. (2016) demonstrated that derivatives of this compound showed significant antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells while showing lower toxicity towards normal human fibroblast cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study published in Journal of Medicinal Chemistry examined the cytotoxic effects of this compound:

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 20 µM

- Normal Fibroblasts : IC50 > 100 µM

These findings suggest a promising therapeutic potential for targeting specific cancer types.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the oxime functional group can significantly alter its biological activity. For instance, substituting the phenyl ring with different aromatic or aliphatic groups can enhance or diminish antimicrobial potency.

Comparative Analysis with Related Compounds

A comparative analysis of similar oxime derivatives revealed that the trifluoromethyl substitution is crucial for enhancing both antimicrobial and anticancer activities.

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| 2,2-Dichloro-1-P-tolyl-ethanoneoxime | Low | >100 µM |

| 2,2-Difluoro-1-P-tolyl-ethanoneoxime | Moderate | 30 µM |

| This compound | High | 15 µM (MCF-7) |

Wissenschaftliche Forschungsanwendungen

Introduction to 2,2,2-Trifluoro-1-P-tolyl-ethanone oxime

2,2,2-Trifluoro-1-P-tolyl-ethanone oxime is a chemical compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its applications, particularly in the fields of medicinal chemistry, analytical chemistry, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that derivatives of 2,2,2-Trifluoro-1-P-tolyl-ethanone oxime may exhibit anti-inflammatory and analgesic properties. For instance:

- Analgesic Activity : Studies have shown that compounds with similar structures can inhibit fatty acid amide hydrolase (FAAH), which is involved in pain modulation .

- Anti-inflammatory Effects : The compound's ability to modulate lipid signaling pathways makes it a potential candidate for treating inflammatory diseases .

Analytical Chemistry

In analytical chemistry, 2,2,2-Trifluoro-1-P-tolyl-ethanone oxime serves as a derivatizing agent in the analysis of various compounds. Its trifluoromethyl group enhances the volatility and detectability of analytes in gas chromatography and mass spectrometry.

Table 1: Derivatization Applications

| Application Area | Description |

|---|---|

| Gas Chromatography | Increases volatility of polar compounds |

| Mass Spectrometry | Enhances ionization efficiency |

| Environmental Analysis | Used for detecting trace levels of pollutants |

Materials Science

The unique properties of 2,2,2-Trifluoro-1-P-tolyl-ethanone oxime have led to its use in materials science. It can be employed as a building block for synthesizing fluorinated polymers and materials with specific thermal and mechanical properties.

Case Study: Fluorinated Polymers

Research has demonstrated that incorporating 2,2,2-Trifluoro-1-P-tolyl-ethanone oxime into polymer matrices can enhance their thermal stability and chemical resistance. Such materials are valuable in applications requiring durability under harsh conditions.

Eigenschaften

IUPAC Name |

(NE)-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQOIGLJELXUJT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N\O)/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.